REACTION_CXSMILES
|
[CH3:1][Mg]Br.[CH:4]1[CH:5]=[CH:6][C:7]2[O:14]C(=O)[CH2:11][CH2:10][C:8]=2[CH:9]=1.CC[O:17][CH2:18][CH3:19]>>[OH:14][C:7]1[CH:6]=[CH:5][CH:4]=[CH:9][C:8]=1[CH2:10][CH2:11][C:18]([CH3:19])([OH:17])[CH3:1]
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
104 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)CCC(=O)O2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)CCC(=O)O2
|
Name
|
|
Quantity
|
230 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for a further 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added slowly, under nitrogen
|
Type
|
CUSTOM
|
Details
|
The cooling bath was then removed
|
Type
|
ADDITION
|
Details
|
The reaction mixture was then poured onto 300 g of ice and 10 ml of conc. H2SO4
|
Type
|
STIRRING
|
Details
|
the mixture was stirred
|
Type
|
DISSOLUTION
|
Details
|
dissolution
|
Type
|
CUSTOM
|
Details
|
The organic layer was then separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with 2×100 ml of ether
|
Type
|
WASH
|
Details
|
washed successively with 70 ml portions of water, saturated NaHCO3, 2M Na2S2O3 and saturated NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
The solution was then filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated in-vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |